2-Piperidin-1-ylmethyl-benzylamine

Description

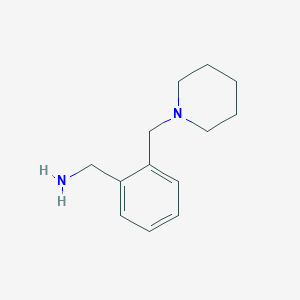

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBHCPEDVLOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424423 | |

| Record name | 2-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32743-18-3 | |

| Record name | 2-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{2-[(piperidin-1-yl)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Piperidin-1-ylmethyl-benzylamine, a substituted benzylamine derivative with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential pharmacological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its potential as a modulator of monoamine signaling pathways.

Chemical Properties

This compound, also known as (2-(piperidin-1-ylmethyl)phenyl)methanamine, is a diamine featuring a benzylamine core substituted at the ortho position with a piperidin-1-ylmethyl group. Its chemical structure combines a primary amine and a tertiary amine, imparting it with distinct chemical and physical properties.

Physicochemical Data

Precise experimental data for this compound is not extensively reported in the public domain. However, based on the properties of structurally similar compounds, the following characteristics can be predicted.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| Appearance | Colorless to pale yellow oil | Based on similar benzylamine derivatives. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and hydrogen bonding capabilities. |

| Melting Point | Not Available | Likely to be a low-melting solid or an oil at room temperature. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The presence of two amine groups suggests some water solubility, but the aromatic and piperidine rings decrease it. |

| pKa | Primary Amine: ~9-10; Tertiary Amine: ~10-11 | Estimated based on typical pKa values for benzylamines and N-alkylpiperidines. |

| LogP | 2.5 - 3.5 (Predicted) | Indicates moderate lipophilicity. |

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons (7.0-7.5 ppm), a singlet for the benzylic CH₂ next to the primary amine (around 3.8 ppm), a singlet for the benzylic CH₂ linking the piperidine ring (around 3.5 ppm), and multiplets for the piperidine ring protons (1.4-2.5 ppm). The NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would appear in the 125-140 ppm region. The benzylic carbons would be expected around 45-60 ppm, and the piperidine carbons would be in the 20-55 ppm range.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 204. A prominent fragment would likely correspond to the loss of the piperidin-1-ylmethyl group or the aminomethyl group.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹, two bands), C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The two most common approaches are the reductive amination of 2-(piperidin-1-ylmethyl)benzaldehyde and the N-alkylation of piperidine with 2-(chloromethyl)benzylamine.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol (Reductive Amination)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde

-

To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as toluene or DMF, add piperidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(piperidin-1-ylmethyl)benzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve 2-(piperidin-1-ylmethyl)benzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient containing a small amount of triethylamine to afford pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to other benzylamine and piperidine-containing compounds suggests potential activity as a modulator of monoamine systems. Benzylamine derivatives are known to interact with monoamine oxidases (MAO) and monoamine transporters.

Hypothetical Signaling Pathway Involvement

Given that many benzylamine analogs are inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), it is plausible that this compound could modulate these pathways. Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, which could have various downstream effects.

Caption: Hypothetical modulation of monoamine signaling.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays can be performed.

Caption: Experimental workflow for pharmacological profiling.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay:

-

Recombinant human MAO-A and MAO-B enzymes are used.

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the enzyme, a suitable buffer (e.g., potassium phosphate buffer), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by adding a non-selective substrate such as kynuramine, which is oxidized by both MAO isoforms to produce a fluorescent product.

-

The fluorescence is measured over time using a plate reader.

-

The rate of reaction is calculated, and the IC₅₀ value for the test compound is determined by plotting the percent inhibition against the compound concentration.

Conclusion

This compound represents an interesting chemical scaffold with the potential for biological activity, particularly as a modulator of monoamine signaling. While comprehensive experimental data for this specific isomer is lacking, this guide provides a solid foundation for its synthesis, characterization, and pharmacological evaluation based on the properties of related compounds. Further research is warranted to fully elucidate its chemical properties and therapeutic potential.

Spectroscopic Profile of 2-Piperidin-1-ylmethyl-benzylamine: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The expected spectroscopic data for 2-Piperidin-1-ylmethyl-benzylamine is summarized in the tables below. These predictions are based on the known spectral characteristics of the benzylamine and piperidine moieties.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 3.80 | s (broad) | 2H | -NH₂ |

| ~ 3.50 | s | 2H | Ar-CH₂-N |

| ~ 2.40 | t | 4H | Piperidine (-CH₂-N-CH₂-) |

| ~ 1.60 | m | 4H | Piperidine (-CH₂-CH₂-N) |

| ~ 1.45 | m | 2H | Piperidine (-CH₂-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Aromatic C (quaternary, C-NH₂) |

| ~ 138 | Aromatic C (quaternary, C-CH₂) |

| ~ 129 - 130 | Aromatic CH |

| ~ 127 - 128 | Aromatic CH |

| ~ 124 - 125 | Aromatic CH |

| ~ 118 - 119 | Aromatic CH |

| ~ 63 | Ar-CH₂-N |

| ~ 54 | Piperidine (-CH₂-N-CH₂-) |

| ~ 26 | Piperidine (-CH₂-CH₂-N) |

| ~ 24 | Piperidine (-CH₂-CH₂-CH₂-) |

Table 3: Predicted IR and MS Data

| Spectroscopic Method | Predicted Values |

| IR (Infrared) Spectroscopy | ~ 3400-3300 cm⁻¹ (N-H stretch, primary amine, two bands) ~ 3080-3030 cm⁻¹ (Aromatic C-H stretch) ~ 2950-2850 cm⁻¹ (Aliphatic C-H stretch) ~ 1620-1580 cm⁻¹ (C=C stretch, aromatic) ~ 1490-1450 cm⁻¹ (C=C stretch, aromatic) ~ 1100-1000 cm⁻¹ (C-N stretch) |

| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z = 190.29 Key Fragments: m/z = 106 (benzylamine fragment), m/z = 91 (tropylium ion), m/z = 84 (piperidine fragment) |

Experimental Protocols

The following are standard experimental methodologies for obtaining the spectroscopic data detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer, and the ¹³C NMR spectrum on a 100 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound such as this compound.

This guide provides a foundational spectroscopic profile for this compound based on established principles and data from analogous structures. It is intended to aid researchers in the identification and characterization of this and related compounds. Experimental verification of these predicted data points is recommended for definitive structural confirmation.

Potential Biological Activities of 2-Piperidin-1-ylmethyl-benzylamine: A Technical Whitepaper

Disclaimer: This document provides a summary of potential biological activities of "2-Piperidin-1-ylmethyl-benzylamine" based on the reported activities of structurally similar compounds. As of the date of this publication, no direct experimental data for "this compound" was found in the public domain. The information herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.

Introduction

The piperidine and benzylamine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The title compound, this compound, combines these two key pharmacophores. While direct research on this specific molecule is limited, analysis of its structural analogues suggests a rich potential for biological activity, particularly in the areas of neuroscience, oncology, and anti-inflammatory applications. This whitepaper will explore these potential activities by examining the established biological profiles of closely related N-benzylpiperidine and ortho-substituted benzylamine derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Neuroscience: Modulation of Monoamine Transporters

A significant body of research points to N-benzylpiperidine derivatives as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3][4] Inhibition of these transporters is a key mechanism for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Structurally related compounds to this compound have shown high affinity for DAT, with some analogues demonstrating significant selectivity over SERT and NET.[2][4] For instance, certain cis-3,6-disubstituted piperidine derivatives have exhibited DAT inhibitory potencies (IC50) in the low nanomolar range.[2] One enantiomer, S,S-(-)-19a, was found to have an IC50 of 11.3 nM for DAT.[2] The substitution pattern on the benzyl ring is crucial for activity, with electron-withdrawing groups often enhancing potency at the dopamine transporter.[2]

Table 1: Monoamine Transporter Binding Affinities of Representative Analogues

| Compound Class | Specific Analogue | Target | IC50 (nM) | Reference |

| cis-3,6-disubstituted piperidine | S,S-(-)-19a | DAT | 11.3 | [2] |

| N-benzylpiperidine | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-bromobenzyl)piperidine | DAT | 5.2 | [4] |

| N-benzylpiperidine | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine | DAT | 4.8 | [4] |

| N-benzylpiperidine | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-cyanobenzyl)piperidine | DAT | 3.1 | [4] |

Note: The compounds listed are not this compound but are structurally related analogues.

The potential for this compound to act as a monoamine transporter inhibitor makes it a candidate for investigation in the context of neuropsychiatric disorders.

References

An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-benzylamine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The 2-Piperidin-1-ylmethyl-benzylamine core structure represents a versatile scaffold in medicinal chemistry, offering a unique combination of a substituted benzylamine and a piperidine moiety. This structural arrangement provides a foundation for the development of a diverse range of derivatives and analogs with potential therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this core structure. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutic agents.

Core Structure and Chemical Properties

The foundational structure of this compound consists of a benzylamine molecule substituted at the ortho position with a piperidin-1-ylmethyl group. The chemical properties of this scaffold, including its basicity, lipophilicity, and conformational flexibility, can be readily modulated through chemical modifications at several key positions. These positions include the amino group of the benzylamine, the aromatic ring of the benzylamine, and the piperidine ring. Such modifications allow for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through the Mannich reaction. This one-pot, three-component condensation reaction involves an amine (such as benzylamine), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (piperidine). The reaction proceeds via the formation of an Eschenmoser's salt equivalent in situ, which then undergoes electrophilic attack by the electron-rich aromatic ring of the benzylamine.

A general synthetic workflow for the preparation of these compounds is outlined below:

Figure 1. General workflow for the synthesis of this compound derivatives via the Mannich reaction.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and as modulators of central nervous system (CNS) targets, such as the dopamine transporter (DAT).

Anticancer Activity

Several studies have explored the cytotoxic effects of piperidine-containing compounds against various cancer cell lines. While specific data for this compound derivatives is limited, related structures have shown promising activity. The mechanism of action is often attributed to the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Piperidine Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetramethylpiperidine-substituted phenazines | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.36 - 0.48 | [1] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | Breast (MCF7, BT20, T47D, CAMA-1) | 0.31 - 120.52 | [2] |

Dopamine Transporter (DAT) Affinity

N-benzylpiperidine analogs have been extensively studied as ligands for the dopamine transporter, a key protein involved in the regulation of dopamine levels in the brain.[3][4] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, making it an important therapeutic target. Structure-activity relationship (SAR) studies have revealed that substitutions on the N-benzyl group can significantly influence binding affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]

Table 2: Dopamine Transporter (DAT) Binding Affinity of N-Benzylpiperidine Analogs

| Compound/Analog | Target | IC50 (nM) | SERT/DAT Selectivity | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | DAT | 17.2 | 112 | [4] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | DAT | 16.4 | 108 | [4] |

| cis-(6-benzhydrylpiperidin-3-yl)benzylamine analog (S,S-(-)-19a) | DAT | 11.3 | High | [5] |

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Mannich Reaction

This protocol provides a general procedure for the synthesis of the target scaffold. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific derivatives.

Materials:

-

Substituted benzylamine

-

Paraformaldehyde

-

Substituted piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation, optional)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a stirred solution of the substituted benzylamine (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted piperidine (1.1 eq) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If desired, acidify the mixture with a solution of HCl in ethanol to precipitate the hydrochloride salt of the product.

-

Filter the solid product and wash with cold ethanol.

-

The crude product can be purified by recrystallization or column chromatography.

Figure 2. Step-by-step workflow for the Mannich synthesis of this compound derivatives.

Protocol for In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Figure 3. Workflow for the MTT cell viability assay.

Protocol for Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT)

-

Radioligand (e.g., [³H]WIN 35,428 or [³H]dopamine)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Non-specific binding inhibitor (e.g., GBR 12909 or cocaine)

-

Test compounds at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the hDAT-expressing cell membranes, the radioligand at a concentration near its Kd, and the assay buffer.

-

Add the test compounds at a range of concentrations. For determining non-specific binding, add a high concentration of a known DAT inhibitor.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values of the test compounds by non-linear regression analysis of the competition binding data.

Figure 4. Workflow for the dopamine transporter (DAT) binding assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the creation of diverse chemical libraries for screening. While preliminary data on related analogs suggest potential in oncology and neuroscience, further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of derivatives based on this specific core. Future studies should focus on the synthesis and evaluation of a focused library of this compound derivatives to identify lead compounds with potent and selective biological activity. Elucidation of the precise molecular mechanisms of action and exploration of their efficacy in in vivo models will be crucial next steps in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. oarjbp.com [oarjbp.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Piperidin-1-ylmethyl-benzylamine

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 2-Piperidin-1-ylmethyl-benzylamine based on the known pharmacological activities of its structural components. As of the time of writing, no direct experimental studies on the mechanism of action of this specific molecule have been published. The information presented herein is intended for research and drug development professionals and should be used as a guide for potential avenues of investigation.

Introduction

This compound is a synthetic molecule that incorporates three key pharmacophores: a piperidine ring, a benzylamine moiety, and an aniline (phenylamine) group. The unique combination of these structural features suggests a potential for diverse pharmacological activities, as compounds containing these individual moieties are known to interact with a wide range of biological targets. This guide will explore the putative mechanisms of action of this compound by examining the established pharmacology of its constituent parts.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other systems.[1][2][3] Similarly, benzylamine derivatives are known to interact with various enzymes and transporters.[4][5][6] The aniline moiety also contributes to the potential for diverse biological interactions. This guide will synthesize the available information to propose likely biological targets and signaling pathways for this compound, provide detailed experimental protocols for investigating these hypotheses, and present quantitative data from related compounds to offer a comparative context.

Putative Biological Targets and Mechanisms of Action

Based on its structural components, this compound may interact with several key biological targets. The most probable targets include monoamine transporters and sigma receptors.

Many piperidine and benzylamine derivatives are known inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][7][8][9][10][11][12][13][14] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentrations of their respective neurotransmitters, which can have various therapeutic effects, including antidepressant and stimulant activities.

-

Dopamine Transporter (DAT): Inhibition of DAT is a key mechanism for many psychostimulant drugs. Piperidine-based compounds have been extensively studied as DAT inhibitors.[11][13][15]

-

Norepinephrine Transporter (NET): Selective and mixed NET inhibitors are used to treat conditions like depression and ADHD.[7][8][16][17]

-

Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[10][12]

Proposed Signaling Pathway for Monoamine Transporter Inhibition:

Caption: Putative mechanism of monoamine transporter inhibition.

Piperidine derivatives are well-represented among sigma receptor ligands.[18][19][20][21][22] Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating cellular signaling, ion channel function, and cell survival. Ligands for sigma receptors are being investigated for their potential as antipsychotics, analgesics, and for the treatment of neurodegenerative diseases.

-

Sigma-1 Receptor (σ1R): This receptor is implicated in a wide range of cellular functions and is a target for various psychiatric and neurological drug candidates.

-

Sigma-2 Receptor (σ2R): The function of this receptor is less well understood, but it is also being explored as a therapeutic target, particularly in oncology.

Proposed Signaling Pathway for Sigma Receptor Modulation:

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Norepinephrine transporter inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

"2-Piperidin-1-ylmethyl-benzylamine" in vitro and in vivo studies

A comprehensive review of the current scientific literature reveals a significant lack of published in vitro and in vivo studies, detailed experimental protocols, and associated signaling pathway data for the specific compound, 2-Piperidin-1-ylmethyl-benzylamine.

Despite extensive searches of scientific databases and literature, no specific biological studies or experimental data directly pertaining to "this compound" have been identified. This suggests that the compound is either a novel, uncharacterized molecule or a research intermediate that has not been the subject of published biological investigation.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, as this information does not appear to be publicly available in the scientific domain.

Further research would likely require de novo synthesis and biological screening of this compound to generate the foundational data necessary for the type of comprehensive guide requested.

An In-depth Technical Guide to the Discovery and History of the Benzylpiperidine Core

Introduction

While the specific compound "2-Piperidin-1-ylmethyl-benzylamine" is not prominently documented in scientific literature, the core structure of a benzyl group attached to a piperidine ring is a cornerstone in medicinal chemistry. This technical guide will delve into the discovery and history of a foundational and representative molecule of this class: 1-benzylpiperidine . This compound serves as a crucial scaffold in the development of a wide array of pharmaceuticals, particularly those targeting the central nervous system. This guide will explore the historical context of its parent molecule, piperidine, the development of synthetic routes to N-benzylpiperidine derivatives, and the evolution of our understanding of their biological activities.

I. Discovery and Historical Context

The journey of the benzylpiperidine scaffold begins with the discovery of its parent heterocycle, piperidine.

The Isolation of Piperidine:

Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both chemists obtained this novel compound through the chemical degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), from which the name "piperidine" is derived.[1]

Early Synthetic Chemistry of N-Substituted Piperidines:

This reaction, a classical example of nucleophilic substitution, laid the groundwork for the synthesis of a vast library of N-substituted piperidines, enabling the exploration of their chemical and biological properties. The N-benzyl group, in particular, became a popular choice for medicinal chemists due to its structural and electronic properties, which can influence a molecule's interaction with biological targets.[2][3]

II. Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 1-benzylpiperidine, representing both a classical approach and a more modern, refined procedure.

1. Classical Synthesis: N-Alkylation of Piperidine with Benzyl Chloride

This method represents a foundational approach to the synthesis of 1-benzylpiperidine.

-

Reaction Principle: Piperidine, acting as a nucleophile, displaces the chloride from benzyl chloride in an SN2 reaction. A base is required to neutralize the hydrochloric acid formed as a byproduct.

-

Materials:

-

Piperidine

-

Benzyl chloride

-

Potassium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in ethanol.

-

Slowly add benzyl chloride (1.0 equivalent) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted piperidine hydrochloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidine.

-

Purify the product by vacuum distillation.

-

2. Modern Synthesis: Reductive Amination of Benzaldehyde with Piperidine

Reductive amination is a widely used modern method that offers high yields and cleaner reactions.

-

Reaction Principle: Benzaldehyde reacts with piperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to form the final product.

-

Materials:

-

Piperidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (or another suitable reducing agent)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of piperidine (1.2 equivalents) in dichloromethane, add benzaldehyde (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzylpiperidine.

-

If necessary, purify the product by column chromatography on silica gel.

-

III. Data Presentation

The following table summarizes key physicochemical and biological data for 1-benzylpiperidine and a related derivative, 4-benzylpiperidine.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Biological Activity Summary | Reference |

| 1-Benzylpiperidine |

| C₁₂H₁₇N | 175.27 | Serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. | [4] |

| 4-Benzylpiperidine |

| C₁₂H₁₇N | 175.27 | Monoamine releasing agent (dopamine, norepinephrine); weak monoamine oxidase inhibitor (MAO-A and MAO-B). | [5] |

Table 1: Physicochemical and Biological Data for Benzylpiperidine Derivatives

IV. Mandatory Visualizations

Diagram 1: Classical Synthesis of 1-Benzylpiperidine

Caption: Classical N-alkylation of piperidine with benzyl chloride.

Diagram 2: Modern Synthesis of 1-Benzylpiperidine via Reductive Amination

Caption: Reductive amination pathway for 1-benzylpiperidine synthesis.

Diagram 3: The Role of N-Benzylpiperidine in Drug Discovery

Caption: The N-benzylpiperidine scaffold in the drug discovery pipeline.

V. Evolution of Biological Understanding

The initial interest in piperidine-containing molecules stemmed from their prevalence in a wide range of biologically active natural products, known as alkaloids. These natural products displayed a plethora of pharmacological effects, driving chemists to synthesize simpler, related structures to understand their mechanisms of action and improve their therapeutic properties.

The N-benzylpiperidine motif is a privileged structure in modern medicinal chemistry, frequently utilized for its ability to fine-tune the efficacy and physicochemical properties of drug candidates.[2][3] The benzyl group can engage in crucial cation-π and π-stacking interactions with biological targets, while the basic nitrogen of the piperidine ring can form important ionic bonds.[6]

In recent decades, derivatives of 1-benzylpiperidine have been extensively investigated for a variety of therapeutic applications:

-

Neurodegenerative Diseases: A significant area of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7] This makes them promising candidates for the symptomatic treatment of Alzheimer's disease.[7]

-

Central Nervous System Disorders: The benzylpiperidine scaffold is a key component of molecules designed to interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin.[5] This has led to the development of compounds with potential applications as antidepressants, anxiolytics, and treatments for other CNS disorders.

-

Analgesia: The structural similarity of the benzylpiperidine core to portions of opioid analgesics has inspired the synthesis and evaluation of novel pain-relieving agents.

-

Antiviral and Anticancer Activity: The versatility of the benzylpiperidine scaffold has also led to its incorporation into molecules with demonstrated antiviral and anticancer properties.[8]

The ongoing exploration of N-benzylpiperidine derivatives continues to yield novel compounds with diverse and potent biological activities, underscoring the enduring importance of this chemical motif in drug discovery and development.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel chemical entity, 2-Piperidin-1-ylmethyl-benzylamine. The protocols and data presented herein are compiled based on established pharmaceutical testing guidelines and data from structurally related benzylamine and piperidine derivatives. Due to the limited publicly available data for this specific molecule, the quantitative results presented in the tables are illustrative and intended to serve as a realistic example for study design and data interpretation.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics during drug discovery and development.[1][2]

Experimental Protocols

1.1.1. Kinetic Solubility Profiling

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound upon its transition from an organic solvent (like DMSO) to an aqueous buffer.[2]

-

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

-

Transfer a small aliquot (e.g., 2 µL) of each dilution to a corresponding well of a new microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours), allowing for precipitation to occur.

-

Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

1.1.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility of the compound and is crucial for lead optimization and formulation development.[3]

-

Objective: To measure the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant solvents (e.g., ethanol, propylene glycol).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Filter the samples to remove any undissolved compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Presentation: Illustrative Solubility of this compound

| Solvent/Medium | pH | Solubility Type | Illustrative Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | Kinetic | 45 |

| Simulated Gastric Fluid | 1.2 | Thermodynamic | > 1000 |

| Simulated Intestinal Fluid | 6.8 | Thermodynamic | 15 |

| Water | ~7.0 | Thermodynamic | 25 |

| Ethanol | N/A | Thermodynamic | 850 |

Stability Testing

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This includes forced degradation studies and long-term stability assessments as mandated by ICH guidelines.

Experimental Protocols

2.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[5][6] This information is crucial for developing stability-indicating analytical methods.[7][8]

-

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[9]

2.1.2. Long-Term Stability Study (ICH Guideline Q1A(R2))

-

Objective: To establish the re-test period for the drug substance or the shelf-life for the drug product under recommended storage conditions.

-

Methodology:

-

Store multiple batches of this compound in its proposed container closure system under long-term storage conditions (e.g., 25°C/60% RH) and accelerated storage conditions (e.g., 40°C/75% RH).[10][11]

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

-

Data Presentation: Illustrative Forced Degradation and Stability Data

Table 2.1: Illustrative Forced Degradation of this compound

| Stress Condition | Conditions | Assay of Parent (%) | Major Degradation Product (RRT) | Total Impurities (%) |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 85.2 | 0.85 | 14.8 |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 92.5 | 0.91 | 7.5 |

| Oxidation | 3% H₂O₂, RT, 24h | 88.1 | 1.15 | 11.9 |

| Thermal | 80°C, 48h (Solid) | 98.7 | 0.85 | 1.3 |

| Photolytic | ICH Q1B | 95.3 | 1.22 | 4.7 |

Table 2.2: Illustrative Long-Term Stability of this compound at 25°C/60% RH

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.2 |

| 3 | White Powder | 99.7 | 0.3 |

| 6 | White Powder | 99.5 | 0.4 |

| 12 | White Powder | 99.2 | 0.7 |

Visualization of Experimental Workflows

Solubility Testing Workflow

Caption: Workflow for kinetic and thermodynamic solubility testing.

Stability Testing Workflow

Caption: Workflow for forced degradation and long-term stability studies.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability indicating assay | PPT [slideshare.net]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Disclaimer: Direct experimental data for "2-Piperidin-1-ylmethyl-benzylamine" is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related piperidine and benzylamine derivatives and are intended to serve as a guide for researchers interested in this class of compounds.

Application Notes

The "this compound" scaffold, combining a piperidine ring and a benzylamine moiety, represents a promising area of medicinal chemistry. Derivatives of this structural class have shown a wide range of biological activities, making them attractive candidates for drug discovery and development. The piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the benzylamine portion can be readily modified to interact with various biological targets.

Potential Therapeutic Applications:

-

Anti-inflammatory Agents: Several piperidine-containing compounds have demonstrated potent anti-inflammatory effects.[1] The mechanism of action for some of these derivatives involves the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3][4][5][6] The ability to suppress the production of pro-inflammatory cytokines and mediators makes these compounds interesting for the potential treatment of chronic inflammatory diseases.

-

Central Nervous System (CNS) Disorders: The piperazine moiety, structurally related to piperidine, is a well-known pharmacophore in drugs targeting the CNS.[7] Derivatives of benzylpiperazine have shown stimulant and euphoric effects.[7] The structural characteristics of piperidinylmethyl-benzylamine derivatives suggest they may interact with various receptors and transporters in the brain, indicating potential applications in treating neurological and psychiatric conditions.

-

Anticancer and Antimicrobial Agents: The piperidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[1][8] These molecules can exert their effects through various mechanisms, including the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the biological activity of selected piperidine derivatives that are structurally related to "this compound." This data is provided to illustrate the potential potency of this class of compounds.

| Compound Name/Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | [9] |

| Novel Benzylamine Derivatives | Mycobacterium tuberculosis H37RV | 20 µM to 28 µM |

Experimental Protocols

General Protocol for the Synthesis of a "this compound" Derivative

This protocol describes a generalized reductive amination procedure for the synthesis of a "this compound" derivative, based on common synthetic strategies for similar compounds.

Materials:

-

2-Formylbenzylamine (or a suitable precursor)

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 2-formylbenzylamine (1 equivalent) and piperidine (1.1 equivalents) in dichloroethane.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "this compound" derivative.

-

Characterize the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol for In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in DMSO)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the old media from the cells and treat them with different concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

-

LPS Stimulation:

-

After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group of cells that are not treated with LPS.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

-

Cell Viability Assay:

-

Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the test compound. This is crucial to ensure that the observed reduction in NO is not due to cell death.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

-

Visualizations

References

- 1. ijnrd.org [ijnrd.org]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

Application Notes and Protocols for "2-Piperidin-1-ylmethyl-benzylamine" as a Ligand for Metal Complexes

Disclaimer: Extensive literature searches did not yield specific experimental data for metal complexes of the ligand "2-Piperidin-1-ylmethyl-benzylamine". The following application notes and protocols are therefore based on data from structurally analogous compounds containing piperidine, benzylamine, or aniline moieties. The information provided is intended to serve as a theoretical guide for researchers and should be adapted and validated experimentally.

Introduction

"this compound," also known as N-(2-aminobenzyl)piperidine, is a versatile organic ligand. Its structure, featuring a piperidine ring and a benzylamine moiety, suggests potential for chelation with various metal ions. The nitrogen atoms of the piperidine and the primary amine can act as donor sites, making it a candidate for forming stable metal complexes.[1] While direct applications of its metal complexes are not documented, analogous compounds have shown significant potential in catalysis, materials science, and as therapeutic agents, including antibacterial and anticancer applications.[1] These notes provide a prospective overview of the applications and experimental methodologies for the study of "this compound" as a ligand.

Potential Applications

Based on studies of structurally similar ligands, metal complexes of "this compound" could be investigated for the following applications:

-

Homogeneous Catalysis: The nitrogen donor atoms can stabilize transition metal centers in various oxidation states, potentially leading to catalytically active complexes for reactions such as oxidation, reduction, and cross-coupling.

-

Antimicrobial Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligand. Complexes of this ligand could be screened for activity against various bacterial and fungal strains.

-

Anticancer Agents: The ability of metal complexes to interact with biomolecules like DNA makes them potential candidates for anticancer drug development.

-

Material Science: The ligand could be used to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Proposed Experimental Protocols

The following are hypothetical protocols for the synthesis and characterization of "this compound" and its metal complexes, based on established methods for similar compounds.

Protocol 1: Synthesis of this compound (Ligand)

This proposed synthesis is a reductive amination reaction.

Materials:

-

2-Aminobenzaldehyde

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol as solvent

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 2-aminobenzaldehyde (1 equivalent) in DCM or methanol.

-

Add piperidine (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature to form the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction for 12-24 hours at room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for complexation with a divalent metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂).

Materials:

-

"this compound" ligand

-

A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the "this compound" ligand (2 equivalents) in warm methanol or ethanol (20 mL).

-

In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent (10 mL).

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 2-4 hours.

-

Allow the solution to cool to room temperature. A precipitate may form.

-

If a precipitate forms, collect it by filtration, wash with cold solvent and then with diethyl ether, and dry in a desiccator.

-

If no precipitate forms, slowly evaporate the solvent until a solid is obtained. The solid can then be washed as described above.

-

The resulting complex can be recrystallized from a suitable solvent system (e.g., DMF/ethanol).

-

Characterize the complex using FT-IR, UV-Vis, elemental analysis, and, if possible, X-ray crystallography.

Data Presentation: Expected Properties of Metal Complexes

The following tables summarize expected quantitative data for hypothetical metal complexes of "this compound," based on values reported for analogous complexes.

Table 1: Expected FT-IR Spectral Data (cm⁻¹)

| Functional Group | Free Ligand (Expected) | Metal Complex (Expected Change) |

| ν(N-H) of amine | ~3400-3200 | Shift to lower frequency upon coordination |

| ν(C-N) of piperidine | ~1100-1000 | Shift upon coordination |

| New Bands | - | ν(M-N) in the far-IR region (~500-400) |

Table 2: Expected Electronic Spectra and Magnetic Moments for M(II) Complexes

| Metal Ion | Expected Geometry | Expected λₘₐₓ (nm) and Transitions | Expected Magnetic Moment (μ_eff, B.M.) |

| Cu(II) | Distorted Octahedral / Square Planar | ~600-700 (d-d transitions) | 1.7-2.2 |

| Ni(II) | Octahedral | ~400, ~650, ~1000 (³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g) | 2.8-3.5 |

| Co(II) | Octahedral | ~500, ~600 (⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g) | 4.3-5.2 |

| Zn(II) | Tetrahedral / Octahedral | Diamagnetic transitions only | Diamagnetic |

Visualizations

Caption: Structure of the this compound ligand.

Caption: Proposed bidentate coordination to a metal center (M).

Caption: Proposed workflow for synthesis and characterization.

Caption: Hypothetical mechanism of antimicrobial action.

References

Application Notes and Protocols for "2-Piperidin-1-ylmethyl-benzylamine" in Catalytic Processes

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of "2-Piperidin-1-ylmethyl-benzylamine" in catalytic processes. While the individual components of its structure—a benzylamine and a piperidine moiety—are common in ligands and catalysts, this particular combination does not appear in published research on catalysis.

The search included scholarly articles, patents, and technical reports focusing on the use of this compound as a ligand, catalyst, or catalyst precursor in various chemical reactions. Despite broadening the search to include related structural motifs and alternative nomenclature, no data on its catalytic activity, relevant experimental protocols, or associated signaling pathways could be identified.

Therefore, it is not possible to provide detailed application notes, quantitative data tables, or experimental protocols specifically for "this compound" in the context of catalysis.

Potential Catalytic Roles of Structurally Related Compounds

While information on the target compound is unavailable, researchers interested in its potential applications can draw insights from the catalytic behavior of structurally similar molecules. The core functional groups within "this compound" suggest potential for its use in several areas of catalysis.

1. Ligand in Transition Metal Catalysis:

The presence of two nitrogen atoms (one in the piperidine ring and the primary amine) suggests that "this compound" could act as a bidentate ligand for various transition metals. Such ligands are crucial in a wide range of catalytic reactions, including:

-

Cross-Coupling Reactions: Palladium, nickel, and copper complexes with nitrogen-containing ligands are widely used in Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1][2] The steric and electronic properties of the ligand can significantly influence the efficiency and selectivity of these transformations.

-

Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with amine-based ligands are effective catalysts for the reduction of ketones, imines, and olefins.

-

Polymerization: Late transition metal complexes with nitrogen-based ligands are employed as catalysts for olefin polymerization.

The logical workflow for exploring the use of a novel ligand like "this compound" in transition metal catalysis is outlined below.

2. Organocatalysis:

The benzylamine moiety could potentially participate in organocatalytic transformations. Primary amines are known to act as catalysts in reactions such as:

-

Aldol and Mannich Reactions: By forming enamine or iminium ion intermediates.

-

Michael Additions: Activating substrates towards nucleophilic attack.

General Experimental Protocol for Catalyst Screening

For researchers wishing to investigate the catalytic potential of "this compound" as a ligand in a representative cross-coupling reaction, the following general protocol for a Suzuki-Miyaura coupling can be adapted.

Reaction: Phenylboronic acid with 4-bromoanisole.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

"this compound" (ligand)

-

Phenylboronic acid

-

4-Bromoanisole

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water (solvent mixture)

-

Internal standard (e.g., dodecane) for GC analysis

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 1 mol%) and "this compound" (e.g., 2 mol%).

-

Add the solvent (e.g., 2 mL of toluene).

-

Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

-

Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the aqueous component of the solvent system (e.g., 0.5 mL of water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

-

After cooling to room temperature, add an internal standard.

-

Take an aliquot of the organic layer, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by gas chromatography (GC) to determine the conversion and yield of the product, 4-methoxybiphenyl.

This protocol provides a starting point for screening the efficacy of the novel ligand. Further optimization of the metal-to-ligand ratio, base, solvent, and temperature would be necessary to fully evaluate its potential.

The general workflow for such an experimental procedure is depicted below.

References

Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-ylmethyl)benzylamine

These application notes provide a detailed protocol for the synthesis of 2-(Piperidin-1-ylmethyl)benzylamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a three-step route starting from commercially available 2-methylbenzonitrile. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-(Piperidin-1-ylmethyl)benzylamine and its derivatives are of interest in pharmaceutical research due to the prevalence of the piperidine and benzylamine scaffolds in a wide range of biologically active compounds.[1][2][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties.[3] Benzylamine derivatives have shown a variety of biological activities, including acting as inhibitors of enzymes and interacting with transporters.[4][5] This protocol outlines a reproducible and scalable synthesis of the title compound.

Synthetic Strategy

The synthesis of 2-(Piperidin-1-ylmethyl)benzylamine is achieved through a three-step process commencing with 2-methylbenzonitrile:

-

Benzylic Bromination: The synthesis initiates with the free-radical bromination of the methyl group of 2-methylbenzonitrile using N-bromosuccinimide (NBS) to yield 2-(bromomethyl)benzonitrile.

-

Nucleophilic Substitution: The resulting benzylic bromide undergoes nucleophilic substitution with piperidine to form 2-(piperidin-1-ylmethyl)benzonitrile.

-

Nitrile Reduction: The final step involves the reduction of the nitrile functionality to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to afford 2-(Piperidin-1-ylmethyl)benzylamine.

Experimental Protocols

Step 1: Synthesis of 2-(bromomethyl)benzonitrile

This procedure describes the benzylic bromination of 2-methylbenzonitrile.

Materials:

-

2-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-(bromomethyl)benzonitrile, which can be used in the next step without further purification or purified by column chromatography.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| 2-Methylbenzonitrile | NBS, BPO/AIBN | CCl4 | 4-6 h | Reflux | 70-85% |

Step 2: Synthesis of 2-(piperidin-1-ylmethyl)benzonitrile

This procedure details the nucleophilic substitution of 2-(bromomethyl)benzonitrile with piperidine.

Materials:

-

2-(Bromomethyl)benzonitrile

-

Piperidine

-

Potassium carbonate or triethylamine

-

Acetonitrile or Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve 2-(bromomethyl)benzonitrile (1 equivalent) in acetonitrile or DCM in a round-bottom flask.

-